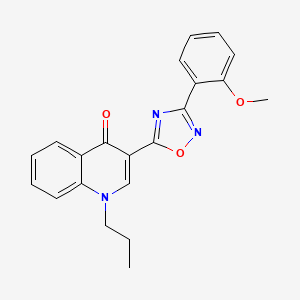

![molecular formula C17H19ClN2OS B2402587 N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide CAS No. 946251-41-8](/img/structure/B2402587.png)

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide” is a compound that contains a thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific chemical reactions involved in these activities are subject to ongoing research.Wissenschaftliche Forschungsanwendungen

- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species . These derivatives show promising antimicrobial effects, making them potential candidates for combating drug-resistant pathogens.

- Specifically, compounds d6 and d7 demonstrated remarkable activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro .

- For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against both HIV-1 and HIV-2 strains .

- Thin films of related compounds, such as 2,9-Bis [2-(4-chlorophenyl)ethyl] anthrax diisoquinoline-1,3,8,10 (2H,9H) tetron, have been prepared using thermal evaporation techniques .

Antimicrobial Activity

Anticancer Properties

Anti-HIV Activity

Thin Film Applications

Medicinal Chemistry

Zukünftige Richtungen

The future directions in the research of thiazole derivatives like “N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide” could involve further exploration of their biological activities, optimization of their synthesis processes, and investigation of their mechanisms of action . This could lead to the development of new drugs with lesser side effects.

Eigenschaften

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c18-14-7-5-13(6-8-14)17-20-15(11-22-17)9-10-19-16(21)12-3-1-2-4-12/h5-8,11-12H,1-4,9-10H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNIMBAGYWFKME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B2402509.png)

![2-[(Thien-3-ylmethyl)thio]aniline](/img/structure/B2402511.png)

![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2402516.png)

![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate](/img/structure/B2402518.png)

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2402520.png)

![1-(4-ethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2402521.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2402527.png)